molecular formula C8H6BrNOS B11868276 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one

Cat. No.: B11868276
M. Wt: 244.11 g/mol
InChI Key: DJLKLNMMNDISGC-UHFFFAOYSA-N
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Description

5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one typically involves the bromination of 3-methylbenzothiazole. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzothiazole derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylbenzothiazole
  • 6-Bromo-3-methylbenzo[d]thiazol-2(3H)-imine
  • 2-Methylbenzo[d]thiazole derivatives

Uniqueness

5-Bromo-3-methylbenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group at specific positions on the benzothiazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6BrNOS

Molecular Weight

244.11 g/mol

IUPAC Name

5-bromo-3-methyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C8H6BrNOS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3

InChI Key

DJLKLNMMNDISGC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)SC1=O

Origin of Product

United States

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